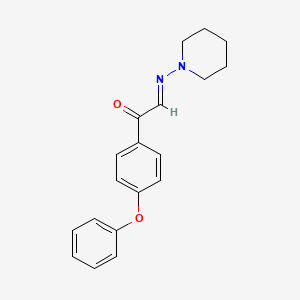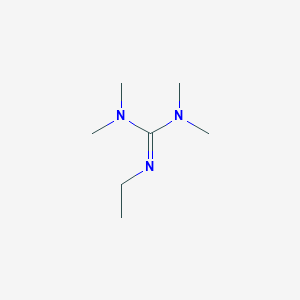
1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- is a complex organic compound with a unique structure that combines elements of piperidine, ethanol, and benzo-oxazole
Preparation Methods
The synthesis of 1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- involves multiple steps. One common synthetic route includes the reaction of piperidine with ethanol under controlled conditions to form 1-Piperidineethanol. This intermediate is then reacted with 9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole under specific conditions to yield the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- can be compared with other similar compounds, such as:
1-Piperidineethanol: A simpler compound that lacks the benzo-oxazole moiety.
9,10-Dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole: A compound that lacks the piperidineethanol moiety.
The uniqueness of 1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
23598-98-3 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[4-(5-methyl-6-oxa-4-azatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C20H24N2O2/c1-14-21-20-18(24-14)7-6-15-4-2-3-5-17(15)19(20)16-8-10-22(11-9-16)12-13-23/h2-5,23H,6-13H2,1H3 |
InChI Key |
SYKOAGQOXQQHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)CCC3=CC=CC=C3C2=C4CCN(CC4)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)



![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)








